molecular formula C10H17Cl2FN2 B2787855 [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride CAS No. 2287268-90-8

[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride

Cat. No.: B2787855
CAS No.: 2287268-90-8
M. Wt: 255.16
InChI Key: VJPYSASKYQUKGM-UHFFFAOYSA-N
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Description

[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C10H17Cl2FN2 and a molecular weight of 255.16 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated processes to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2.2ClH/c1-13(2)7-9-5-8(6-12)3-4-10(9)11;;/h3-5H,6-7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPYSASKYQUKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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